molecular formula C18H23N5O B2594352 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cinnamamide CAS No. 1203445-20-8

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cinnamamide

Cat. No.: B2594352
CAS No.: 1203445-20-8
M. Wt: 325.416
InChI Key: RXHUILZOONTVCN-MDZDMXLPSA-N
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Description

The compound is a cinnamamide derivative with a pyrimidine ring and dimethylamino groups attached. Cinnamamides are a class of organic compounds known for their diverse biological activities . The presence of the pyrimidine ring and dimethylamino groups suggests that this compound might have interesting chemical and biological properties.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, cinnamamides, pyrimidines, and dimethylamino groups are all known to participate in various chemical reactions. For example, cinnamamides can undergo reactions typical of amides, such as hydrolysis, while pyrimidines can participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Material Science

Cinnamic Acid Synthesis

Cinnamic acids, which share structural similarities with the query compound, are prepared using aromatic aldehydes and aliphatic carboxylic acids, employing boron tribromide as a reagent. This method, involving bases like 4-dimethylaminopyridine, highlights a novel approach to synthesizing cinnamic acid derivatives, which are crucial in various synthetic and pharmaceutical applications (Chiriac, Tanasă, & Onciu, 2005).

Pyrimidine Derivatives Synthesis

The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with dinucleophiles such as guanidine and benzamidine produces esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These compounds are pivotal in the development of pyrimidine-based drugs and materials due to their broad range of biological activities (Schenone, Sansebastiano, & Mosti, 1990).

Antibacterial Cellulose Fiber Modification

The polymerization of 2-(dimethylamino)ethyl methacrylate from cellulosic filter paper through reversible addition-fragmentation chain transfer polymerization exemplifies the modification of materials to imbue them with antibacterial properties. This approach, involving the quaternization of tertiary amino groups, underscores the utility of pyrimidine derivatives in functional material development (Roy, Knapp, Guthrie, & Perrier, 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some cinnamamides are known to act as enzyme inhibitors .

Properties

IUPAC Name

(E)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-13-16(23(2)3)22-18(21-14)20-12-11-19-17(24)10-9-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,19,24)(H,20,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHUILZOONTVCN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C=CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NCCNC(=O)/C=C/C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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